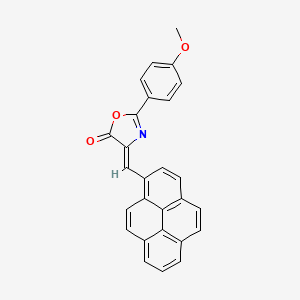

2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one

Description

2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Properties

Molecular Formula |

C27H17NO3 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

(4Z)-2-(4-methoxyphenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |

InChI |

InChI=1S/C27H17NO3/c1-30-21-12-9-19(10-13-21)26-28-23(27(29)31-26)15-20-8-7-18-6-5-16-3-2-4-17-11-14-22(20)25(18)24(16)17/h2-15H,1H3/b23-15- |

InChI Key |

CJJUPHQDUXENQN-HAHDFKILSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with pyrene-1-carbaldehyde in the presence of an appropriate base, followed by cyclization with an amine and a suitable oxidizing agent. The reaction conditions may include solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce simpler oxazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and materials.

Biology: Potential use as a fluorescent probe or bioactive molecule in biological assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one would depend on its specific application. For example, as a fluorescent probe, it might interact with specific biomolecules or cellular structures, leading to changes in fluorescence properties. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one include other oxazole derivatives with different substituents on the phenyl and pyrene rings. Examples include:

- 2-(4-Hydroxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one

- 2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The methoxy group and pyrene moiety may impart unique electronic and steric effects, making it distinct from other oxazole derivatives.

Biological Activity

2-(4-Methoxyphenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, summarizing key findings from diverse sources and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C22H19N1O2

- Molecular Weight : 341.39 g/mol

The structure features a methoxyphenyl group and a pyrenylmethylene moiety, which are significant for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound shows significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Effects : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation in vitro.

Antioxidant Activity

A study conducted by researchers evaluated the antioxidant properties of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that:

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 10 | 35 |

| 50 | 62 |

| 100 | 85 |

These results suggest a dose-dependent increase in antioxidant activity.

Antimicrobial Activity

The antimicrobial efficacy was assessed using the disc diffusion method against several pathogens. The findings were as follows:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 12 |

These results indicate that the compound possesses significant antibacterial and antifungal properties.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The IC50 values suggest that the compound has a moderate cytotoxic effect on these cancer cells, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Anticancer Properties : A research group investigated the effects of this compound on tumor growth in mice. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

- Case Study on Antioxidant Effects : Another study focused on the neuroprotective effects of the compound in models of oxidative stress-induced neurodegeneration. The findings suggested improved cognitive function and reduced neuronal damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.